2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid

Overview

Description

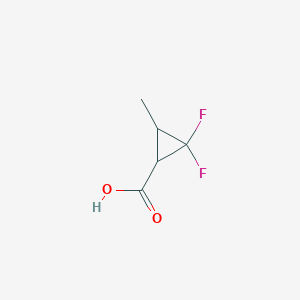

2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid (CAS No. 1334146-46-1) is a fluorinated cyclopropane derivative characterized by a three-membered cyclopropane ring substituted with two fluorine atoms at the 2-position, a methyl group at the 3-position, and a carboxylic acid group at the 1-position. Its molecular formula is C₅H₆F₂O₂, with a molecular weight of 148.10 g/mol. This compound is of significant interest in medicinal and agrochemical research due to the unique electronic and steric effects imparted by its substituents. Fluorine atoms enhance electronegativity and metabolic stability, while the methyl group influences lipophilicity and steric bulk.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by fluorination and carboxylation steps . One common method includes the reaction of 3-methylcyclopropane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Esterification: The carboxylic acid group can react with alcohols to form esters.

Decarboxylation: Under harsh conditions, the carboxylic acid group might lose carbon dioxide (CO2), leading to a ketone.

Common Reagents and Conditions

Esterification: Typically involves alcohols (e.g., methanol) and acid catalysts.

Decarboxylation: Requires high temperatures and sometimes catalysts to facilitate the reaction.

Major Products

Esterification: Methyl 2,2-difluoro-3-methylcyclopropane-1-carboxylate.

Decarboxylation: 2,2-Difluoro-3-methylcyclopropanone.

Scientific Research Applications

Medicinal Chemistry

DFMCA is primarily utilized as a building block in drug discovery. Its unique structure allows for the synthesis of novel pharmaceutical compounds. The fluorine atoms are known to enhance bioavailability and metabolic stability, which are critical in drug design.

- Case Study : Research has indicated that DFMCA can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown potential in enhancing insulin sensitivity through modulation of GPR120 receptors, which could be beneficial for managing type 2 diabetes .

Organic Synthesis

DFMCA serves as a precursor for synthesizing more complex molecules. Its ability to participate in various chemical reactions—such as esterification and decarboxylation—makes it versatile in organic synthesis.

- Reactions :

- Esterification : The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation : Under specific conditions, DFMCA can lose its carboxylic acid group to form ketones .

Material Science

The compound's unique properties allow for its application in developing new materials. Its stability and reactivity can be harnessed to create advanced polymers or coatings with desirable characteristics.

Mechanism of Action

Comparison with Similar Compounds

The structural and functional properties of 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid are best understood through comparison with related cyclopropane-carboxylic acid derivatives. Below is a detailed analysis:

Structural and Molecular Comparisons

Key Observations:

- Substituent Effects: The methyl group in the target compound increases molecular weight and lipophilicity compared to the non-methylated 2,2-difluorocyclopropane-1-carboxylic acid. This enhances membrane permeability, a critical factor in drug design. Aromatic vs. Aliphatic Substituents: Compounds like 2-(3-fluorophenyl)- and 1-(3-methoxyphenyl)- derivatives introduce bulkier aromatic groups, which may reduce solubility but improve target binding specificity. Fluorine Positioning: The 2,2-difluoro configuration in the target compound creates a strong electron-withdrawing effect, increasing the acidity of the carboxylic acid group compared to mono-fluoro or non-fluorinated analogs.

Chemical and Physical Properties

- Acidity: The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid group, making the target compound more acidic than non-fluorinated cyclopropane derivatives (e.g., cyclopropanecarboxylic acid, pKa ~4.8).

- Stability : Fluorine atoms enhance metabolic stability by resisting enzymatic degradation, a trait shared with other fluorinated cyclopropanes.

Biological Activity

Introduction

2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid (DFMCA) is a fluorinated organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of DFMCA, focusing on its mechanisms of action, interaction with biological targets, and implications for drug design.

Chemical Properties

DFMCA is characterized by its cyclopropane ring structure with two fluorine atoms at the 2-position and a carboxylic acid functional group. Its molecular formula is CHFO with a molecular weight of 150.10 g/mol. The presence of fluorine enhances the compound's lipophilicity and stability, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 150.10 g/mol |

| Functional Groups | Carboxylic acid |

| Fluorination | Two fluorine atoms |

Mechanism of Action

The biological activity of DFMCA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Initial studies suggest that the compound may modulate enzyme activity through competitive inhibition or allosteric modulation. Its fluorinated nature may enhance membrane permeability, allowing it to cross cellular barriers effectively.

Interaction Studies

Research indicates that DFMCA's interactions with specific proteins can lead to significant biological effects:

- Enzyme Inhibition : DFMCA has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting glucose metabolism and insulin sensitivity. This suggests a role in managing conditions like type 2 diabetes by enhancing insulin sensitivity through modulation of GPR120 receptors .

- Receptor Modulation : The compound acts as a modulator for GPR120, a receptor linked to anti-inflammatory responses and metabolic regulation. By influencing this receptor, DFMCA may help mitigate inflammation associated with obesity and diabetes .

Case Studies and Research Findings

Several studies have investigated the biological effects of DFMCA:

- Diabetes Management : In vitro studies demonstrated that DFMCA enhances glucose uptake in adipocytes, suggesting its potential as an adjunct therapy for type 2 diabetes. The compound's ability to activate GPR120 was linked to improved insulin sensitivity .

- Anti-inflammatory Effects : Research indicated that DFMCA could reduce inflammatory markers in macrophages, supporting its role in treating metabolic syndrome-related inflammation. This effect was attributed to the modulation of signaling pathways associated with GPR120 activation .

- Cytotoxicity in Cancer Cells : Preliminary findings suggest that DFMCA exhibits cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving tubulin polymerization inhibition similar to other cyclopropane derivatives .

Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates glucose metabolism | |

| Receptor Modulation | Activates GPR120 for anti-inflammatory effects | |

| Cytotoxicity | Inhibits cancer cell proliferation |

The biological activity of this compound presents promising avenues for therapeutic applications, particularly in metabolic disorders and cancer treatment. Its unique structural features enhance its interaction with biological targets, making it a valuable compound in drug design and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-difluoro-3-methylcyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Synthesis typically involves cyclopropanation via diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts (e.g., Rh(II) complexes). The difluoromethyl group is introduced using difluoromethylating agents (e.g., TMSCF2H) under palladium catalysis. Reaction temperature, solvent polarity, and catalyst choice critically affect stereoselectivity. For example, low temperatures (-20°C) in dichloromethane may favor the (1R,3S) diastereomer, while higher temperatures reduce selectivity .

Q. How can researchers confirm the structural integrity of this compound, especially its stereochemistry?

Use a combination of:

- NMR spectroscopy : NMR distinguishes diastereomers via splitting patterns (e.g., coupling constants).

- X-ray crystallography : Resolves absolute configuration (e.g., (1R,3S) vs. (1S,3R)) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA with hexane/isopropanol gradients .

Q. What biological activity screening strategies are applicable for this compound?

- Enzyme inhibition assays : Test against cyclopropane-targeting enzymes (e.g., cyclopropane fatty acid synthases) using fluorometric substrates.

- Antimicrobial screening : Assess minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) due to structural similarity to antifungal cyclopropanes .

Advanced Research Questions

Q. How does the difluoromethyl group impact the compound’s stability under physiological conditions?

The difluoromethyl group enhances metabolic stability by resisting hydrolysis. However, under acidic conditions (pH < 4), slow degradation occurs via ring-opening mechanisms. Stability assays in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) show a half-life of >24 hours in PBS vs. 8 hours in SGF .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina with homology models of NMDA receptors (based on PDB 4PE5) to map binding pockets.

- MD simulations : GROMACS simulations (100 ns) reveal conformational stability in lipid bilayers, highlighting hydrophobic interactions with membrane proteins .

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., inconsistent IC50 values)?

- Batch variability analysis : Compare purity (HPLC >98%) and stereochemical composition (via chiral HPLC).

- Assay optimization : Standardize cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature fluctuations.

- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 2,2-dichlorocyclopropane analogs) to identify structure-activity trends .

Q. Methodological Challenges & Solutions

Q. What strategies mitigate cyclopropane ring strain during derivatization?

- Protecting group use : Tert-butyl esters stabilize the carboxylic acid during alkylation.

- Low-temperature reactions : Perform nucleophilic substitutions at -78°C to prevent ring-opening .

Q. How to analyze degradation products of this compound in environmental studies?

Properties

IUPAC Name |

2,2-difluoro-3-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEOEYKDGIQSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247657-28-7 | |

| Record name | rac-(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.